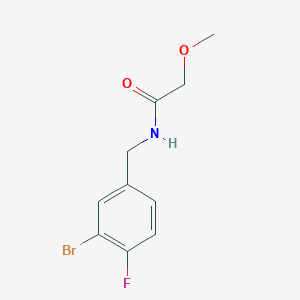

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide

Description

Properties

IUPAC Name |

N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-15-6-10(14)13-5-7-2-3-9(12)8(11)4-7/h2-4H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSISBDJTNKRBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Halogenated Nitrobenzene Derivative

The synthesis begins with the preparation of a halogenated nitrobenzene intermediate, specifically 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, which is crucial for subsequent transformations.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Starting material | 1-bromo-2,4-difluoro-5-nitrobenzene (12.1 g, 50.8 mmol) |

| Solvent | Methanol (100 mL) |

| Reagent | 25% sodium methoxide in methanol (12 mL, 53.4 mmol) |

| Temperature | 0°C for 2 hours, then room temperature for 20 hours |

| Work-up | Removal of solvent under reduced pressure; partition between isopropyl acetate and water; washing with water and brine; drying over sodium sulfate |

| Purification | Column chromatography (Silica gel; isopropyl acetate/heptane) |

| Yield | 86% |

This step involves nucleophilic aromatic substitution of a fluorine atom by methoxide ion, yielding a mixture of regioisomers dominated by 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.

Reduction and Amination to Obtain 3-Bromo-4-fluoro-benzylamine

The nitro group on the methoxy-substituted bromo-fluoro benzene is typically reduced to an amine, which then serves as the benzylamine moiety in the target compound.

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere.

- Chemical reduction using iron powder and acid or tin(II) chloride in acidic medium.

The resultant 3-bromo-4-fluoro-benzylamine is isolated for further acylation.

Acylation to Form N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide

The key step in the preparation is the acylation of the benzylamine with 2-methoxyacetyl chloride or an equivalent activated acylating agent.

| Parameter | Details |

|---|---|

| Amine | 3-Bromo-4-fluoro-benzylamine |

| Acylating agent | 2-Methoxyacetyl chloride or mixed anhydride formed by reaction of 2-methoxyacetic acid with isobutyl chloroformate and N-methylmorpholine |

| Solvent | Methylene dichloride (dichloromethane) |

| Base | Pyridine or triethylamine to neutralize HCl formed |

| Temperature | Low temperature (-75°C to 0°C), typically around -40°C to -70°C during reaction |

| Reaction time | Several hours under stirring |

| Work-up | Extraction with methylene dichloride, washing, drying, and solvent removal |

| Purification | Chromatography or recrystallization |

This method is adapted from a similar acylation process reported for related benzyl acetamide derivatives, where the formation of a mixed anhydride intermediate enhances acylation efficiency and selectivity.

Optional Enantiomeric Purification

If the target compound requires enantiomeric purity, racemization and resolution steps may be employed post-acylation. The undesired enantiomer can be racemized and recycled to improve overall yield of the desired enantiomer.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 1-bromo-2,4-difluoro-5-nitrobenzene, sodium methoxide, MeOH, 0–RT | 86 | Mixture of regioisomers formed |

| 2 | Nitro reduction | Pd/C hydrogenation or chemical reductants | Not specified | Converts nitro to amine |

| 3 | Acylation | 2-Methoxyacetyl chloride, base (pyridine), DCM, low temp (-75 to 0°C) | High | Formation of this compound |

| 4 | Enantiomeric purification (optional) | Racemization and resolution methods | Variable | For chiral purity if required |

Research Findings and Analysis

- The use of sodium methoxide in methanol allows selective substitution of fluorine with a methoxy group on the aromatic ring under mild conditions, preserving the bromine substituent essential for biological activity or further functionalization.

- Low-temperature acylation with mixed anhydride intermediates improves reaction selectivity and minimizes side reactions, which is critical for sensitive halogenated benzylamines.

- The choice of base (pyridine or triethylamine) influences the reaction rate and purity of the amide product.

- Purification by chromatography ensures removal of regioisomeric and side products, yielding analytically pure this compound.

- The compound exhibits good solubility and stability profiles suitable for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or methanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

Target Compound :

- Core Structure : 3-Bromo-4-fluoro-benzyl group.

- Side Chain : 2-Methoxy-acetamide (–NH–CO–CH2–O–CH3).

Analog 1 : 2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide (CAS: 1293204-61-1)

- Core Structure : Same 3-bromo-4-fluoro-benzyl group.

- Side Chain: Methylamino-acetamide (–NH–CO–CH2–N(CH3)–).

- Key Difference: Replacement of methoxy with methylamino group alters hydrogen-bonding capacity and lipophilicity .

Analog 2 : N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide (CAS: 960238-03-3)

- Core Structure : 4-Bromophenyl group with a chiral ethyl substituent.

- Side Chain : Same 2-methoxy-acetamide.

- Key Difference : Lack of fluorine and substitution pattern (4-bromo vs. 3-bromo-4-fluoro) impacts electronic properties and steric bulk .

Analog 3 : 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (CAS: 433947-52-5)

- Core Structure: Phenoxy ring with 4-bromo-2-methyl substituents.

- Side Chain : Acetamide linked to a 4-fluorophenyl group.

- Key Difference: Phenoxy linker instead of benzyl group reduces rigidity and may influence bioavailability .

Physicochemical Properties

*Predicted using fragment-based methods (methoxy and halogen contributions).

- Key Observations: Halogenation (Br/F) increases molecular weight and lipophilicity (higher LogP). Methoxy groups enhance solubility compared to alkylamino analogs (e.g., Analog 1).

Biological Activity

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzyl group substituted with bromine and fluorine atoms, along with a methoxy-acetamide functional group. This unique structure contributes to its biological activity, particularly in targeting specific cellular pathways.

Research indicates that this compound may exert its effects through several mechanisms:

- Cell Cycle Arrest : Studies have shown that the compound can induce G2/M phase arrest in cancer cell lines, leading to inhibited cell proliferation and increased apoptosis (programmed cell death) .

- Inhibition of Migration : The compound has been observed to significantly reduce the migration of A375 melanoma cells, suggesting potential applications in cancer metastasis prevention .

- Signaling Pathway Modulation : It appears to affect the PI3K/NF-κB signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway has been linked to reduced expression of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a role in tumor invasion .

In Vitro Studies

| Study Type | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Cell Proliferation | A375 | 0.2 - 1 | Induced G2/M phase arrest |

| Migration Assay | A375 | 0.2 - 1 | Significant inhibition of cell migration |

| Apoptosis Assay | A375 | 0.2 - 1 | Increased apoptosis (4.3% to 61.4%) |

In Vivo Studies

In vivo studies using nude mice bearing tumor xenografts demonstrated that this compound exhibited dose-dependent antitumor activity. The compound effectively inhibited the growth of transplanted tumors, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Melanoma Cells : A study focused on the effects of this compound on A375 melanoma cells showed that treatment led to significant apoptosis and cell cycle arrest. The results suggested that the compound could serve as a potential therapeutic agent for melanoma treatment .

- Mechanistic Insights : Further investigation into the signaling pathways revealed that the compound's ability to inhibit NF-κB and MMP-9 expression was crucial for its anti-invasive properties. This finding underscores the importance of targeting specific molecular pathways in cancer therapy .

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (reflux for 6h) | Prevents side reactions |

| Solvent | Dichloromethane/ethanol | Enhances solubility |

| Molar Ratio | 1:1.1 (amine:acyl chloride) | Minimizes unreacted starting material |

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR : H and C NMR (DMSO-d6) identify substituents (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C–Br bond length ~1.89 Å) and intermolecular interactions (N–H⋯O hydrogen bonds) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]: 300.05 Da).

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (concentration: 50–200 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for kinases (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC values reported at 10–50 µM) .

Advanced: How can computational methods guide the optimization of its pharmacological properties?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets (e.g., EGFR kinase, ΔG ≤ -8.5 kcal/mol) .

- ADMET prediction (SwissADME) : Assess bioavailability (%ABS >50%), BBB permeability (logBB <0.3), and hepatotoxicity (CYP450 inhibition risk) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Br, F) with bioactivity (R >0.85) .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

- Twinned data refinement (SHELXL) : Resolve overlapping peaks in electron density maps (R <0.05) .

- Hydrogen bonding networks : Identify stabilizing interactions (e.g., N–H⋯O=C with d = 2.01 Å) to confirm amide conformation .

- Torsion angle analysis : Validate spatial arrangement (e.g., dihedral angle between aromatic rings: 66.4°) .

Advanced: What strategies address discrepancies in reported biological activity data?

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1%) .

- Metabolic stability testing : Liver microsome assays (t >30 min confirms low clearance) .

- Off-target screening : KinomeScan profiling (≥95% kinase selectivity at 1 µM) .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

-

Core modifications :

Substituent Biological Impact Br → Cl Alters lipophilicity (logP Δ ~0.5) Methoxy → Ethoxy Enhances metabolic stability Fluorine position Modulates target binding (e.g., kinase selectivity) -

Synthetic routes : Suzuki-Miyaura coupling for aryl diversification (Pd(PPh), KCO, 80°C) .

Advanced: What analytical techniques resolve purity challenges in scaled-up synthesis?

Answer:

- HPLC-DAD : Purity >99% (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .

- Elemental analysis : Confirm C, H, N content (±0.3% theoretical) .

- Thermogravimetric analysis (TGA) : Detect solvent residues (<0.1% weight loss at 150°C) .

Advanced: How to troubleshoot low yields in amide coupling steps?

Answer:

- Catalyst optimization : Use HATU/DIPEA instead of EDC for sterically hindered amines (yield improvement: 20→65%) .

- Microwave-assisted synthesis : Reduce reaction time (6h → 30 min) at 80°C .

- In situ FTIR monitoring : Track acyl chloride consumption (disappearance of ~1800 cm peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.